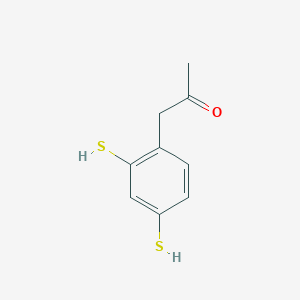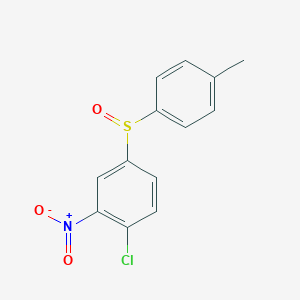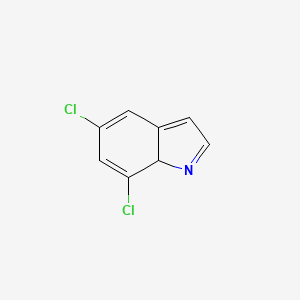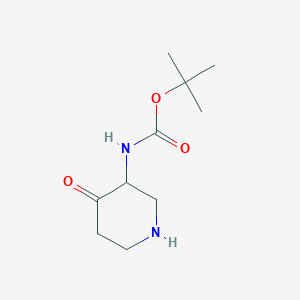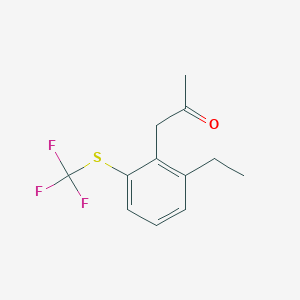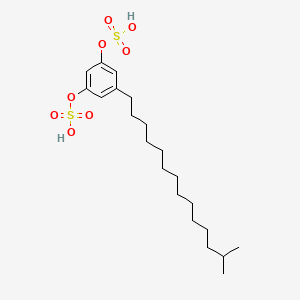
Panosialin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Panosialin A is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase, an enzyme crucial in the biosynthesis of selectin ligands. These ligands play a significant role in cell adhesion processes, particularly in the immune response .
Métodos De Preparación
Panosialin A is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using various chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, but its production relies heavily on microbial fermentation.
Análisis De Reacciones Químicas
Panosialin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Panosialin A has several scientific research applications:
Mecanismo De Acción
Panosialin A exerts its effects by inhibiting the activity of α1,3-fucosyltransferase, an enzyme involved in the biosynthesis of selectin ligands. By inhibiting this enzyme, this compound suppresses the expression of selectin ligands on cells, thereby inhibiting cell adhesion to selectin molecules . This mechanism is particularly relevant in the context of immune response and inflammation, where selectin-mediated cell adhesion plays a crucial role .
Comparación Con Compuestos Similares
Panosialin A is unique in its specific inhibition of α1,3-fucosyltransferase. Similar compounds include:
Panosialin B: Another inhibitor of α1,3-fucosyltransferase, with similar inhibitory effects but slightly different potency.
Sulfotanone: An alkyl sulfonic acid derivative with inhibitory effects on various enzymes, including sialidases.
Other enzyme inhibitors: Various other compounds isolated from Streptomyces species that inhibit different enzymes involved in cell adhesion and immune response.
This compound stands out due to its specific target and potent inhibitory effects on α1,3-fucosyltransferase, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H36O8S2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
NGWLEVXPPLCHNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


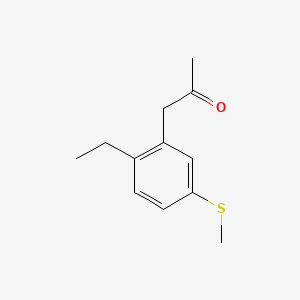

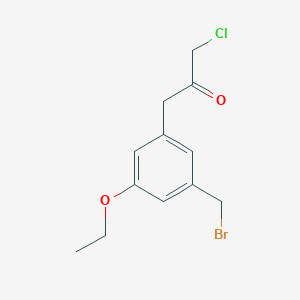
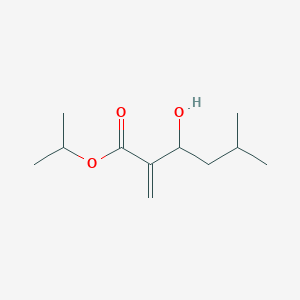
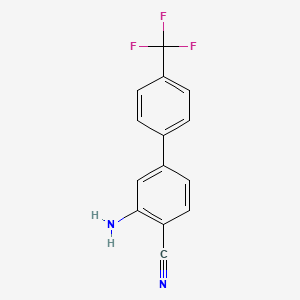
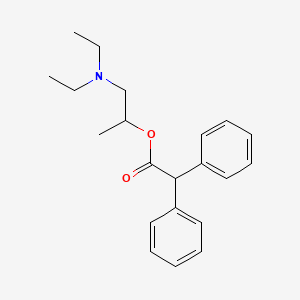
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
